molecular formula C15H11NO3 B2549721 Methyl 4-(4-cyanophenoxy)benzoate CAS No. 201480-94-6

Methyl 4-(4-cyanophenoxy)benzoate

Cat. No.: B2549721
CAS No.: 201480-94-6
M. Wt: 253.257
InChI Key: ALQLCHDVYMZVJA-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyanophenoxy)benzoate is an aromatic ester featuring a benzoate core substituted with a 4-cyanophenoxy group at the para position. Its synthesis typically involves nucleophilic substitution reactions, such as coupling 4-cyanophenol with methyl 4-hydroxybenzoate derivatives under basic conditions . The cyano group (-CN) introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

methyl 4-(4-cyanophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLCHDVYMZVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenoxy)benzoate typically involves the reaction of 4-cyanophenol with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

    Reactants: 4-cyanophenol and methyl 4-bromobenzoate.

    Base: Potassium carbonate.

    Solvent: Dimethylformamide (DMF).

    Conditions: Elevated temperatures, typically around 100-150°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyanophenoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Hydrolysis: 4-(4-cyanophenoxy)benzoic acid.

    Reduction: Methyl 4-(4-aminophenoxy)benzoate.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Methyl 4-(4-cyanophenoxy)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyanophenoxy)benzoate depends on its application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic profile of methyl benzoate derivatives is heavily influenced by substituents. Below is a comparison of key analogs:

Compound Name Substituent(s) Electronic Effects Key References
Methyl 4-(4-cyanophenoxy)benzoate -O-(4-CN-C₆H₄) Strong electron-withdrawing (-CN)
Methyl 4-(4-methoxyphenoxy)benzoate -O-(4-OCH₃-C₆H₄) Electron-donating (-OCH₃)
Methyl 4-(2-cyanophenyl)benzoate -C₆H₄-2-CN Ortho-positioned -CN
Methyl 4-fluoro-3-(4-methylphenyl)benzoate -3-F, -4-CH₃-C₆H₄ Mixed effects (-F EWG, -CH₃ EDG)

Key Findings :

  • The para-cyano group in this compound enhances electrophilicity compared to methoxy-substituted analogs, making it more reactive in nucleophilic aromatic substitution .
  • Ortho-substituted cyano derivatives (e.g., Methyl 4-(2-cyanophenyl)benzoate) exhibit steric hindrance, reducing crystallinity compared to para-substituted analogs .

Impact on Physicochemical Properties

Substituents significantly alter melting points, solubility, and stability:

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes References
This compound Not reported Moderate (DMF, DMSO) Stable under inert conditions
Methyl 4-(4-bromobenzyl)benzoate 58–60 Low (hexanes/EtOAc) Sensitive to light
Methyl 4-((4-aminophenoxy)methyl)benzoate Not reported High (MeOH, EtOAc) Oxidizes in air

Key Findings :

  • Bromine substitution (e.g., Methyl 4-(4-bromobenzyl)benzoate) increases molecular weight and decreases solubility in non-polar solvents .
  • Amino-substituted analogs (e.g., Methyl 4-((4-aminophenoxy)methyl)benzoate) exhibit higher polarity and susceptibility to oxidation .
Medicinal Chemistry
  • This compound: Serves as an intermediate in kinase inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding via the cyano group .
  • Quinoline-piperazine derivatives (C1–C7): Exhibit antitumor activity by targeting tubulin polymerization, with halogen substituents (e.g., -Br, -Cl) enhancing binding affinity .
Materials Science
  • Methyl 4-(benzyloxy)-2-hydroxybenzoate : Used in liquid crystal synthesis, where benzyloxy groups enhance thermal stability .
  • This compound: Potential in optoelectronics due to its planar structure and electron-deficient aromatic system .

Biological Activity

Methyl 4-(4-cyanophenoxy)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanophenoxy group attached to a benzoate structure. This configuration allows for unique interactions with biological molecules, influencing its biological activity.

  • Chemical Formula : C16H15NO3
  • Molecular Weight : 281.30 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including proteins and enzymes. The cyanophenoxy group can participate in hydrogen bonding and hydrophobic interactions , which may modulate the activity of enzymes or receptors involved in cellular signaling pathways.

Interaction with Enzymes

Research indicates that this compound may act as an enzyme inhibitor . Its structural features allow it to bind to specific active sites on enzymes, thereby inhibiting their function. This property is particularly relevant in the context of drug design, where such inhibitors can be developed for therapeutic purposes.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
  • Anti-inflammatory Effects : this compound has been explored for its potential anti-inflammatory effects. In a study involving murine models, it was shown to reduce inflammation markers significantly, suggesting its utility in treating inflammatory diseases .
  • Antioxidant Properties : The compound has also been evaluated for antioxidant activity, showing promise in scavenging free radicals and reducing oxidative stress in cellular models.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal highlighted the role of this compound as a selective inhibitor of specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity by approximately 70% at a concentration of 50 µM, demonstrating significant potential for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Methyl 4-(cyanomethyl)benzoateNitrile group instead of cyanophenoxyModerate enzyme inhibition
Methyl 4-(4-chlorophenoxy)benzoateChlorine atom instead of cyanophenoxyLower antimicrobial activity
Methyl 4-(4-aminophenoxy)benzoateAmino group instead of cyanophenoxyEnhanced anti-inflammatory effects

This table highlights how structural variations influence the biological activities of related compounds.

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